

# Foundational Research on Prexasertib in High-Grade Serous Ovarian Cancer: A Technical Guide

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Compound of Interest		
Compound Name:	Prexasertib	
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This technical guide provides an in-depth overview of the foundational research on **Prexasertib**, a selective inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), in the context of high-grade serous ovarian cancer (HGSOC). HGSOC is the most common and aggressive subtype of epithelial ovarian cancer, often characterized by mutations in TP53 and defects in DNA repair pathways.[1][2] **Prexasertib** has shown promise as a monotherapy, particularly in BRCA wild-type and platinum-resistant HGSOC, and in combination with other targeted agents like PARP inhibitors.[1][3][4]

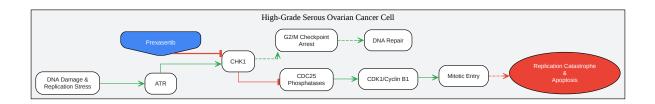
## **Mechanism of Action: Exploiting Genomic Instability**

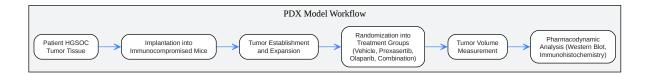
**Prexasertib**'s primary mechanism of action involves the inhibition of CHK1 and, to a lesser extent, CHK2.[1][5] These kinases are critical components of the DNA damage response (DDR) and cell cycle checkpoints. In HGSOC, which is characterized by high levels of genomic instability and replication stress, cancer cells become heavily reliant on the G2/M checkpoint, regulated by the ATR-CHK1 pathway, for survival.[1][6]

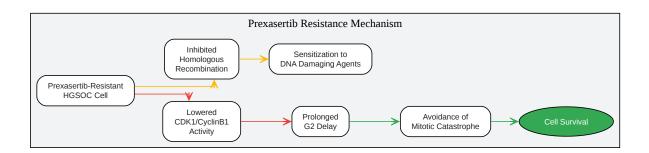
By inhibiting CHK1, **Prexasertib** abrogates this crucial checkpoint, preventing cancer cells from arresting their cell cycle to repair DNA damage. This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "replication catastrophe,"



characterized by widespread DNA double-strand breaks, mitotic errors, and ultimately, apoptosis.[1][7]







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